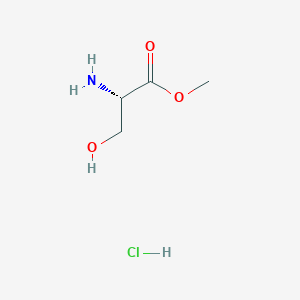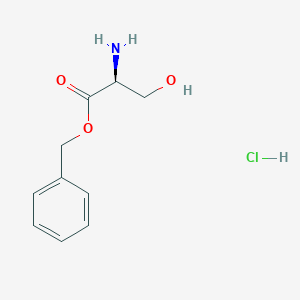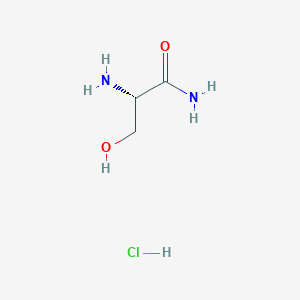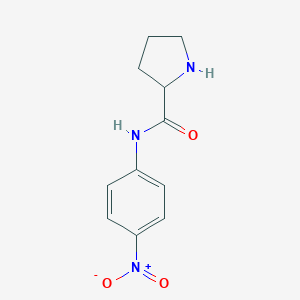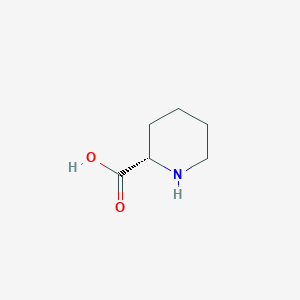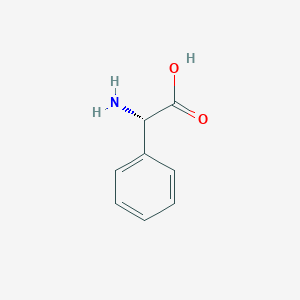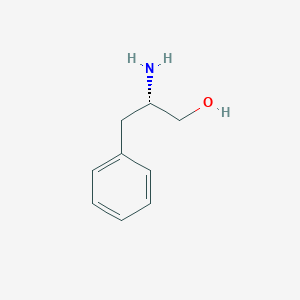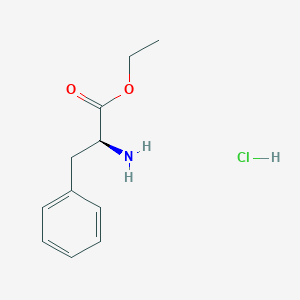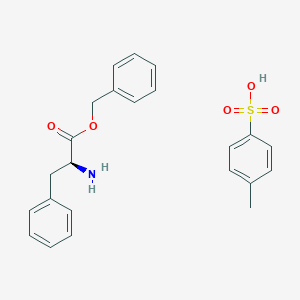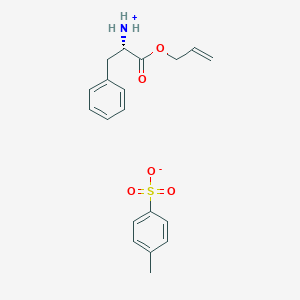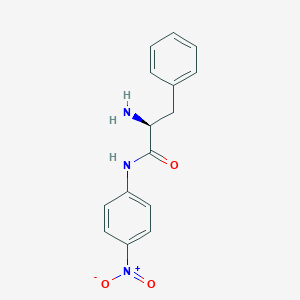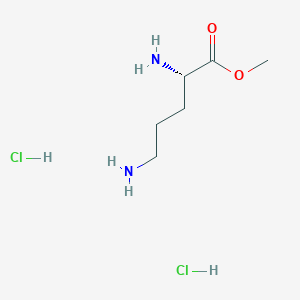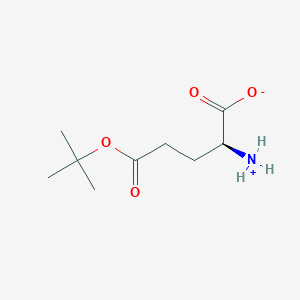
H-Glu(OtBu)-OH
Descripción general
Descripción
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid: is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is often used as an intermediate in the synthesis of peptides and other complex molecules. It is characterized by the presence of a tert-butyl ester group, which provides stability and protects the carboxyl group during chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry: L-glutamic acid 5-tert-butyl ester is widely used as an intermediate in peptide synthesis. It helps in the formation of peptide bonds by protecting the carboxyl group, allowing for selective reactions .
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in various biological systems .
Medicine: L-glutamic acid 5-tert-butyl ester is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its stability and reactivity make it a valuable component in medicinal chemistry .
Industry: The compound is employed in the production of fine chemicals and as a building block for more complex molecules. Its versatility makes it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Transesterification Reaction: L-glutamic acid is mixed with tert-butyl acetate in the presence of perchloric acid as a catalyst.
Fmoc Protection: The compound can also be synthesized by reacting L-glutamic acid with Fmoc-Osu or Fmoc-Cl in the presence of a base.
Industrial Production Methods: The industrial production of L-glutamic acid 5-tert-butyl ester typically involves large-scale transesterification reactions. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-glutamic acid 5-tert-butyl ester can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of L-glutamic acid.
Reduction: Reduced forms of the ester.
Substitution: Substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of L-glutamic acid 5-tert-butyl ester involves its role as a protecting group in peptide synthesis. The tert-butyl ester group shields the carboxyl group from unwanted reactions, allowing for selective formation of peptide bonds. This protection is crucial for the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
- L-Glutamic acid di-tert-butyl ester hydrochloride
- L-Glutamic acid 5-methyl ester
- L-Glutamic acid γ-benzyl ester
- Fmoc-L-glutamic acid 5-tert-butyl ester
Comparison:
- L-Glutamic acid di-tert-butyl ester hydrochloride: This compound has two tert-butyl ester groups, providing even greater protection but requiring more steps for deprotection.
- L-Glutamic acid 5-methyl ester: The methyl ester group offers less steric hindrance compared to the tert-butyl group, making it less stable.
- L-Glutamic acid γ-benzyl ester: The benzyl ester group provides different reactivity and stability, often used in different synthetic routes.
- Fmoc-L-glutamic acid 5-tert-butyl ester: This compound includes an Fmoc protecting group, making it suitable for solid-phase peptide synthesis .
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid stands out due to its balance of stability and reactivity, making it a preferred choice in various synthetic applications.
Propiedades
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426672 | |
| Record name | L-Glutamic acid 5-tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-56-9 | |
| Record name | 5-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid 5-tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


